1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol
Brand Name: Vulcanchem
CAS No.: 462066-72-4
VCID: VC16261259
InChI: InChI=1S/C14H23N3O/c15-10-14(18)12-17-8-6-16(7-9-17)11-13-4-2-1-3-5-13/h1-5,14,18H,6-12,15H2
SMILES:
Molecular Formula: C14H23N3O
Molecular Weight: 249.35 g/mol

1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol

CAS No.: 462066-72-4

Cat. No.: VC16261259

Molecular Formula: C14H23N3O

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol - 462066-72-4

Specification

CAS No. 462066-72-4
Molecular Formula C14H23N3O
Molecular Weight 249.35 g/mol
IUPAC Name 1-amino-3-(4-benzylpiperazin-1-yl)propan-2-ol
Standard InChI InChI=1S/C14H23N3O/c15-10-14(18)12-17-8-6-16(7-9-17)11-13-4-2-1-3-5-13/h1-5,14,18H,6-12,15H2
Standard InChI Key IEXWPHQRTDZXHB-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)CC(CN)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol (PubChem CID: 3104972) is a secondary alcohol featuring a propanolamine backbone substituted with a benzyl-piperazine moiety. Its systematic IUPAC name, 1-amino-3-(4-benzylpiperazin-1-yl)propan-2-ol, reflects its functional groups and substituents . Key identifiers include:

PropertyValue
Molecular FormulaC₁₄H₂₁N₃O
Molecular Weight249.35 g/mol
Synonyms462066-72-4; BAS 00401444

Stereochemical and Conformational Features

The molecule’s piperazine ring adopts a chair conformation, with the benzyl group at the 4-position introducing steric bulk and lipophilicity . The hydroxyl (-OH) and primary amine (-NH₂) groups on the propanolamine chain enable hydrogen bonding, influencing solubility and intermolecular interactions.

Synthesis and Preparation Methods

Key Synthetic Routes

The synthesis of 1-amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol typically involves multi-step reactions leveraging piperazine derivatives and propanolamine precursors:

Reductive Amination

A common approach involves reductive amination between 4-benzylpiperazine and 2-amino-1-propanol. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates the reaction, selectively reducing the imine intermediate :

4-Benzylpiperazine+2-Amino-1-propanolNaBH₃CN, MeOH1-Amino-3-(4-benzylpiperazin-1-yl)-propan-2-ol\text{4-Benzylpiperazine} + \text{2-Amino-1-propanol} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{1-Amino-3-(4-benzylpiperazin-1-yl)-propan-2-ol}

Oxidation-Reduction Sequences

Alternative routes employ trichloroketone intermediates. For example, 1,1,1-trichloro-3-phenylpropan-2-one undergoes oxidation with sodium dichromate (Na₂Cr₂O₇) in acetic acid, followed by reductive cyclization to install the piperazine ring .

Industrial-Scale Production

Large-scale synthesis optimizes yield and purity through:

  • Continuous Flow Reactors: Enhancing reaction control and scalability.

  • High-Performance Liquid Chromatography (HPLC): Purifying the final product to >98% purity .

Physicochemical Properties

Experimental and predicted data highlight critical physicochemical parameters:

PropertyValue (Method)
LogP (Partition Coeff.)2.1 (Predicted)
Hydrogen Bond Donors3
Topological Polar SA46.25 Ų
Aqueous Solubility1.2 mg/mL (ESOL Prediction)

The benzyl group enhances lipophilicity (LogP > 2), suggesting moderate blood-brain barrier penetration, while the hydroxyl and amine groups contribute to polar surface area .

CompoundStructural VariationBioactivity
1-(4-Methylpiperazin-1-yl)propan-2-amineMethyl substitutionEnhanced metabolic stability
3-(Piperazin-1-yl)propanolLacks amine groupReduced receptor affinity

Future Research Directions

  • Pharmacokinetic Profiling: Investigate absorption, distribution, and metabolism in preclinical models.

  • Target Identification: Screen against GPCRs and ion channels using high-throughput assays.

  • Structural Optimization: Explore substitutions on the benzyl ring to modulate selectivity.

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